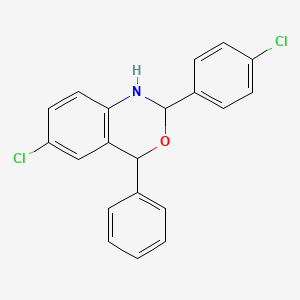![molecular formula C23H25NO4S B11682489 Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682489.png)
Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a naphthalene ring, a thiophene ring, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the naphthalene derivative: Starting with a methoxynaphthalene, the compound undergoes nitration followed by reduction to form the corresponding amine.
Amidation: The amine is then reacted with an appropriate acid chloride to form the amide linkage.
Thiophene ring formation: The thiophene ring is introduced through a cyclization reaction involving a suitable diene and a sulfur source.
Esterification: Finally, the carboxylic acid group is esterified with ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the naphthalene and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated naphthalene or thiophene derivatives.
科学的研究の応用
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
作用機序
The mechanism of action of ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE: shares structural similarities with other naphthalene and thiophene derivatives.
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE: is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Uniqueness
- The combination of a naphthalene ring with a thiophene ring and an ester group is relatively rare, providing unique electronic and steric properties.
- This compound’s specific functional groups allow for targeted interactions in biological systems, making it a valuable candidate for drug development and other applications.
特性
分子式 |
C23H25NO4S |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
ethyl 2-[(6-methoxynaphthalene-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H25NO4S/c1-5-28-23(26)20-18(10-14(2)3)13-29-22(20)24-21(25)17-7-6-16-12-19(27-4)9-8-15(16)11-17/h6-9,11-14H,5,10H2,1-4H3,(H,24,25) |
InChIキー |
SWEZVDWNPRVZLZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682411.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11682412.png)
![(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11682413.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682431.png)
![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11682449.png)
![4-methyl-3-phenyl-N'-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682453.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682456.png)
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid](/img/structure/B11682461.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682469.png)
![N'-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682477.png)
![3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11682485.png)
